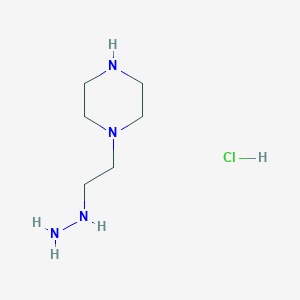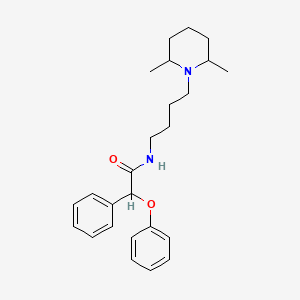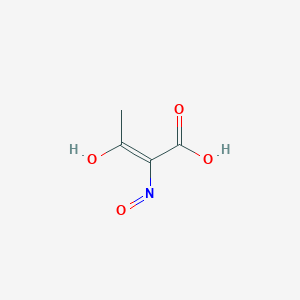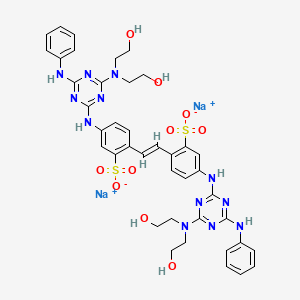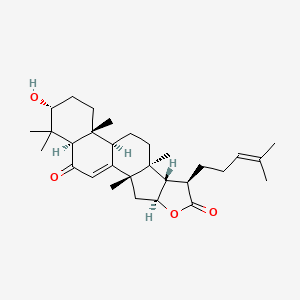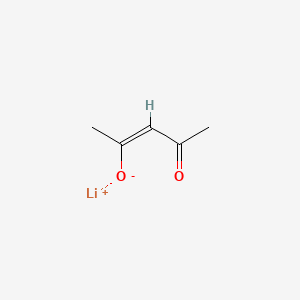
Lithium acetylacetonate
説明
Lithium acetylacetonate is an organometallic compound with the chemical formula Li(C5H7O2). It is a coordination complex derived from acetylacetone and lithium. This compound is widely used in various research and industrial applications due to its unique properties and reactivity.
作用機序
Target of Action
Lithium acetylacetonate, also known as Lithium 2,4-pentanedionate, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
This compound interacts with its targets by inhibiting their activity . For instance, it inhibits GSK3B, which in turn enhances the activity of Brain-Derived Neurotrophic Factor (BDNF) . Lithium also modulates cAMP and AC activity to avoid large fluctuations .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .
Result of Action
The molecular and cellular effects of this compound’s action are manifold. It enhances the activity of BDNF, which has been implicated in depression, bipolar disorder, and dementia . It also modulates neurotransmission and regulates gene transcription .
準備方法
Synthetic Routes and Reaction Conditions: Lithium acetylacetonate can be synthesized by reacting acetylacetone with lithium hydroxide or lithium carbonate in an organic solvent such as ethanol or ether. The reaction typically proceeds as follows:
CH3COCH2COCH3+LiOH→Li(C5H7O2)+H2O
In this reaction, acetylacetone (CH3COCH2COCH3) reacts with lithium hydroxide (LiOH) to form this compound and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often recrystallized from hot petroleum ether to obtain pure this compound .
化学反応の分析
Types of Reactions: Lithium acetylacetonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions with other metal complexes.
Coordination Reactions: It forms coordination complexes with transition metals, which are used as catalysts in organic synthesis.
Common Reagents and Conditions:
Reagents: Common reagents include transition metal salts, organic solvents, and bases.
Conditions: Reactions are typically carried out under inert atmosphere to prevent oxidation and hydrolysis.
Major Products:
Coordination Complexes: this compound forms stable coordination complexes with metals such as manganese, cobalt, and nickel.
科学的研究の応用
Lithium acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lithium-containing materials and as a catalyst in organic synthesis.
Biology: It is used in the preparation of biologically active compounds and in the study of enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
類似化合物との比較
Sodium Acetylacetonate: Similar in structure but with sodium instead of lithium.
Potassium Acetylacetonate: Similar in structure but with potassium instead of lithium.
Transition Metal Acetylacetonates: Complexes with metals such as iron, cobalt, and nickel.
Uniqueness: Lithium acetylacetonate is unique due to its specific reactivity and stability. It forms highly stable complexes with transition metals, making it particularly useful in catalysis and material science .
特性
IUPAC Name |
lithium;4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940823 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19185-99-0, 18115-70-3 | |
| Record name | Lithium 4-oxopent-2-en-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Are there any spectroscopic studies that provide insights into the structure of Lithium 2,4-pentanedionate?
A2: Yes, Infrared (IR) spectroscopy studies have been conducted on Lithium 2,4-pentanedionate crystals with different isotopic compositions of Lithium (6Li and 7Li). [] These studies provide valuable information about the vibrational modes of the molecule and how they are affected by isotopic substitution. This data helps in understanding the structure and bonding characteristics of Lithium 2,4-pentanedionate, which can be further used to predict its behavior in various chemical reactions and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



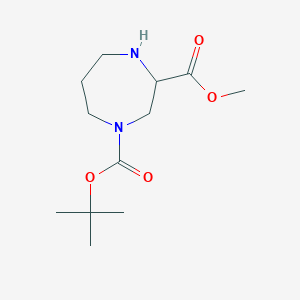
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
